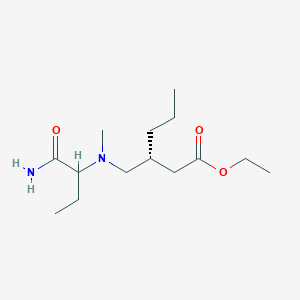
(3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl group, an amino group, and a hexanoate ester. Its specific stereochemistry, indicated by the (3R) configuration, plays a crucial role in its chemical behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a combination of esterification and amidation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, followed by purification steps such as distillation or crystallization. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different applications.
Berberine: A natural compound with antidiabetic properties, acting through different molecular pathways.
Uniqueness
What sets (3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate apart is its specific stereochemistry and the presence of both amino and ester functional groups
Propriétés
Formule moléculaire |
C14H28N2O3 |
|---|---|
Poids moléculaire |
272.38 g/mol |
Nom IUPAC |
ethyl (3R)-3-[[(1-amino-1-oxobutan-2-yl)-methylamino]methyl]hexanoate |
InChI |
InChI=1S/C14H28N2O3/c1-5-8-11(9-13(17)19-7-3)10-16(4)12(6-2)14(15)18/h11-12H,5-10H2,1-4H3,(H2,15,18)/t11-,12?/m1/s1 |
Clé InChI |
UCSOMAPQRSLTEP-JHJMLUEUSA-N |
SMILES isomérique |
CCC[C@H](CC(=O)OCC)CN(C)C(CC)C(=O)N |
SMILES canonique |
CCCC(CC(=O)OCC)CN(C)C(CC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




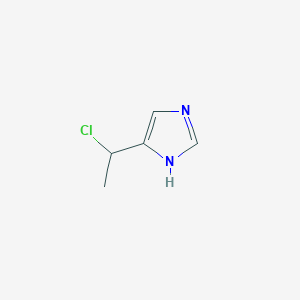
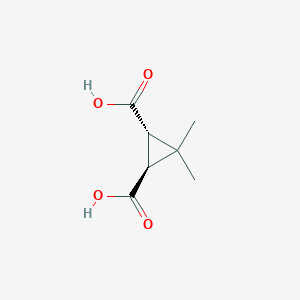
![8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12948671.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12948672.png)

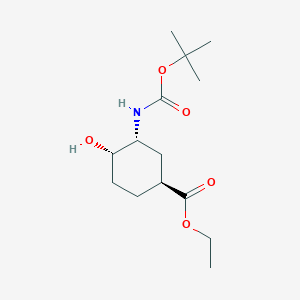
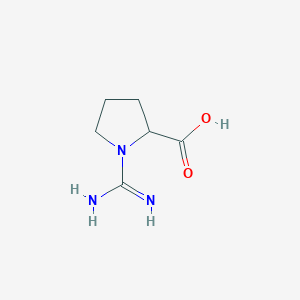


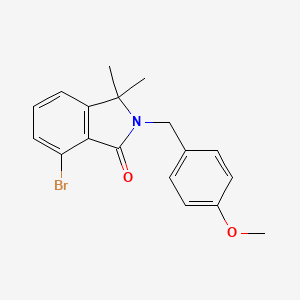
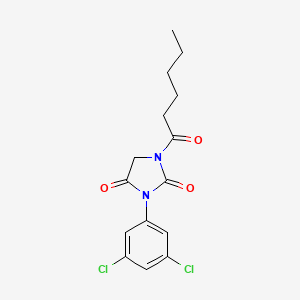
![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12948706.png)
